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molecular formula C15H21NS B8656148 4-(Octylsulfanyl)benzonitrile CAS No. 153199-19-0

4-(Octylsulfanyl)benzonitrile

Cat. No. B8656148
M. Wt: 247.4 g/mol
InChI Key: HIKQLIMXFLPESL-UHFFFAOYSA-N
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Patent
US05340701

Procedure details

103.2 g (0.75 mol) of p-chlorobenzonitrile, 140 g of potassium carbonate and 143.2 ml (0.825 mol) of octanethiol in dimethylacetamide are stirred at 100° C. for about 16 hours in a sulfonation flask under a protective-gas atmosphere. The white suspension obtained is cooled, poured into ice water and extracted a number of times with dichloromethane. The organic phases are combined, washed with water, dried over MgSO4, filtered and evaporated, giving 193.1 g of crude product, which is distilled at 92° C./0.1 mm Hg.
Quantity
103.2 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
143.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:16]([SH:24])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23]>CC(N(C)C)=O>[CH2:16]([S:24][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1)[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23] |f:1.2.3|

Inputs

Step One
Name
Quantity
103.2 g
Type
reactant
Smiles
ClC1=CC=C(C#N)C=C1
Name
Quantity
140 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
143.2 mL
Type
reactant
Smiles
C(CCCCCCC)S
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The white suspension obtained
TEMPERATURE
Type
TEMPERATURE
Details
is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted a number of times with dichloromethane
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)SC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 193.1 g
YIELD: CALCULATEDPERCENTYIELD 104.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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